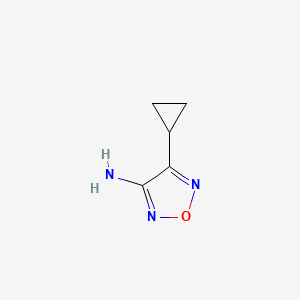

4-Cyclopropyl-1,2,5-oxadiazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropyl-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-5-4(3-1-2-3)7-9-8-5/h3H,1-2H2,(H2,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFNVMXJZWPRNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NON=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Strategies for the Construction of the 1,2,5-Oxadiazole Ring System

The formation of the 1,2,5-oxadiazole ring is typically achieved through several key synthetic pathways. These include the cyclization of 1,2-dione dioximes (glyoximes), the deoxygenation of the corresponding N-oxides (furoxans), transformation from other heterocyclic frameworks, and the dimerization of nitrile oxide intermediates.

Cyclization Reactions of Precursors (e.g., Dioximes, Amidoximes)

One of the most fundamental and widely employed methods for constructing the 1,2,5-oxadiazole ring is the cyclization of α-dioximes (glyoximes). thieme-connect.dechemicalbook.com This approach involves the formation of the N-O-N linkage through the removal of two molecules of water from the vicinal oxime functionalities.

The dehydration of α-dioximes is a classical and effective method for the synthesis of 3,4-disubstituted 1,2,5-oxadiazoles. thieme-connect.de This transformation can be accomplished using a variety of dehydrating agents, ranging from acidic anhydrides to milder modern reagents. The choice of reagent can be crucial, especially for thermally labile or sensitive substrates. For instance, the parent 1,2,5-oxadiazole is synthesized by heating glyoxime (B48743) with succinic anhydride (B1165640). chemicalbook.com Thionyl chloride (SOCl₂) is also a common reagent for this purpose. chemicalbook.com

A particularly mild and efficient method involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) at ambient temperature, which allows for the preparation of energetic compounds well below their decomposition temperatures and with improved functional group compatibility. organic-chemistry.orgnih.gov For specific substrates, such as N,N'-3,4-di(methylamino)glyoxime, dehydration can be achieved by heating in aqueous potassium hydroxide (B78521). researchgate.net

| Dehydrating Agent | Precursor | Product | Conditions | Reference |

|---|---|---|---|---|

| Succinic Anhydride | Glyoxime | 1,2,5-Oxadiazole | Heating | chemicalbook.com |

| Thionyl Chloride (SOCl₂) | Acenaphthoquinone dioxime | Acenaphtho[1,2-c] rsc.orgbohrium.comresearchgate.netoxadiazole | Dichloromethane | thieme-connect.de |

| 1,1'-Carbonyldiimidazole (CDI) | Various bisoximes | 3,4-Disubstituted 1,2,5-oxadiazoles | Ambient temperature | organic-chemistry.orgnih.gov |

| Potassium Hydroxide (aq) | N,N'-3,4-di(methylamino)glyoxime | N,N'-3,4-di(methylamino)-1,2,5-oxadiazole | 170-180°C | researchgate.net |

While the condensation of amidoximes is a primary route to 1,2,4-oxadiazoles, specific condensation pathways leading to the 1,2,5-oxadiazole isomer are less common but noteworthy. These reactions typically involve precursors that already contain a nitrogen-oxygen bond, facilitating the formation of the furazan (B8792606) ring. For example, the reaction of ortho-substituted aromatic and heterocyclic amines, such as 1,2,5-oxadiazole-3,4-diamine, with α-diketones can lead to the formation of fused polycyclic systems containing the 1,2,5-oxadiazole ring. researchgate.net

Deoxygenation of 1,2,5-Oxadiazole-2-Oxides (Furoxans)

The deoxygenation of 1,2,5-oxadiazole-2-oxides, commonly known as furoxans, provides a direct and valuable route to 1,2,5-oxadiazoles (furazans). thieme-connect.dechemicalbook.com This reductive step removes the exocyclic N-oxide oxygen atom. Furoxans are often readily accessible through the dimerization of nitrile oxides, making this a powerful two-step strategy for furazan synthesis. thieme-connect.de

A variety of reducing agents can be employed for this transformation. Trivalent phosphorus compounds are particularly effective, with trialkyl phosphites and triphenylphosphine (B44618) being the most commonly used reagents. chemicalbook.commdpi.com The reaction is generally high-yielding and tolerates a wide range of substituents on the furoxan ring, including alkyl, aryl, acyl, and amino groups. chemicalbook.com

| Reagent | Substrate | General Conditions | Reference |

|---|---|---|---|

| Trialkylphosphite (e.g., P(OEt)₃) | Substituted 1,2,5-oxadiazole-2-oxides | Typically heated in an inert solvent | chemicalbook.com |

| Triphenylphosphine (PPh₃) | 4,7-Disubstituted- rsc.orgbohrium.comresearchgate.netoxadiazolo[3,4-d]pyridazine 1-oxides | Dichloromethane, room temperature | mdpi.com |

| Tin(II) Chloride / HCl | Various furoxans | Acidic medium (e.g., acetic acid) | thieme-connect.de |

| Zinc / Acetic Acid | Various furoxans | Acidic medium | thieme-connect.de |

Ring Transformation Reactions to Access 1,2,5-Oxadiazoles

The 1,2,5-oxadiazole ring can also be synthesized through the rearrangement of other heterocyclic systems. The Boulton–Katritzky rearrangement is a notable example of such a transformation. thieme-connect.de This reaction involves the thermal rearrangement of certain 3-heteroallyl-substituted five-membered rings. Specifically, 1-(1,2-oxazol-3-yl)alkanone oximes can undergo this rearrangement to furnish 1,2,5-oxadiazoles. thieme-connect.de This method provides a unique entry into the furazan system from a pre-existing isoxazole (B147169) core. Similarly, ring transformations of other heterocycles like 1,2,4-oxadiazoles and pyrazoles have been reported to yield the 1,2,5-oxadiazole structure. thieme-connect.de

1,3-Dipolar Cycloaddition Approaches (e.g., Nitrile Oxides)

While the 1,3-dipolar cycloaddition of nitrile oxides with nitriles is a classic method for synthesizing 1,2,4-oxadiazoles, a related approach is pivotal for the formation of the 1,2,5-oxadiazole system. researchgate.netwikipedia.org This involves the [3+2] cyclodimerization of two nitrile oxide molecules. researchgate.netrsc.org

Nitrile oxides are highly reactive intermediates that, in the absence of a suitable dipolarophile, can dimerize. researchgate.net This dimerization process preferentially proceeds in a head-to-tail fashion to form a 1,2,5-oxadiazole-2-oxide (furoxan) ring. researchgate.netrsc.org This reaction is a cornerstone of furoxan chemistry. The resulting furoxan can then be deoxygenated, as described in section 2.1.2, to afford the corresponding 1,2,5-oxadiazole. thieme-connect.de For example, the dehydrochlorination of hydroximoyl chlorides in the presence of a base generates a transient nitrile oxide, which then dimerizes. This dimerization is a key step in the synthesis of compounds like 3,4-bis(4-aminofurazan-3-yl)-furoxan. researchgate.net Quantum-chemical studies have shown that this multi-step dimerization to furoxans is kinetically favored over concerted cycloadditions that would lead to other isomeric dimers. researchgate.netrsc.org

Introduction of the Cyclopropyl (B3062369) Moiety in Heterocyclic Scaffolds

The cyclopropyl group is a valuable structural motif in medicinal chemistry, known for its ability to improve the pharmacological properties of molecules. nih.gov Its introduction into heterocyclic frameworks can be achieved through several robust synthetic methods.

Transition-metal-catalyzed cyclopropanation of alkenes is a highly efficient method for forming a cyclopropane (B1198618) ring. acs.org This process typically involves the reaction of an alkene with a carbene precursor, often a diazo compound, in the presence of a metal catalyst. acs.org Various transition metals, including rhodium, iron, and cobalt, have been shown to be effective. acs.orgnih.gov For instance, iron(II) chloride has been used to catalyze the cyclopropanation of a wide range of alkenes using aliphatic aldehydes as carbene precursors. nih.gov This method is notable for its broad substrate scope and tolerance of various functional groups. nih.gov The reaction mechanism is believed to proceed through the formation of an electrophilic metal carbenoid intermediate. acs.org The choice of catalyst can also influence the stereochemistry of the resulting cyclopropane, with some catalysts providing high diastereoselectivity. acs.org

Table 1: Comparison of Catalysts in Alkene Cyclopropanation

| Catalyst System | Carbene Precursor | Key Features |

|---|---|---|

| FeCl₂ | Aliphatic Aldehydes | Broad alkene scope, tolerates various functional groups. nih.gov |

| Rhodium(II) complexes | Diazo compounds | High efficiency, good stereochemical control. acs.org |

| Cobalt complexes | gem-dichloroalkanes | Effective for asymmetric cyclopropanation of nonstabilized carbenes. dicp.ac.cn |

Cycloalkylation techniques are employed to form cyclic structures on existing molecular frameworks. One such method involves the iridium-catalyzed N-cycloalkylation of primary amines with diols, which produces five-, six-, or seven-membered cyclic amines in an environmentally benign manner, with water as the only byproduct. researchgate.net This specific approach highlights a strategy for building saturated heterocyclic rings fused or attached to other scaffolds.

The Simmons-Smith reaction and the Corey-Chaykovsky reaction are classic methods for cyclopropanation. mdpi.comwikipedia.org

The Simmons-Smith reaction is a stereospecific method that converts alkenes into cyclopropanes using an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. mdpi.comwikipedia.org A key advantage is its wide functional group tolerance. tcichemicals.com The reaction proceeds in a concerted fashion, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.org The presence of directing groups, such as hydroxyls in allylic alcohols, can influence the stereochemical outcome of the reaction. organic-chemistry.org

The Corey-Chaykovsky reaction utilizes sulfur ylides, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, to add a methylene (B1212753) group to various electrophiles. wikipedia.orgresearchgate.net When reacted with α,β-unsaturated carbonyl compounds (enones), this reaction yields cyclopropanes. organic-chemistry.org The mechanism involves an initial nucleophilic 1,4-addition (conjugate addition) of the ylide to the enone, followed by an intramolecular nucleophilic substitution that closes the ring and displaces the sulfur group. organic-chemistry.org

Table 2: Comparison of Simmons-Smith and Corey-Chaykovsky Reactions for Cyclopropanation

| Feature | Simmons-Smith Reaction | Corey-Chaykovsky Reaction |

|---|---|---|

| Reagent | Organozinc carbenoid (e.g., from CH₂I₂ + Zn-Cu) wikipedia.org | Sulfur ylide (e.g., Dimethylsulfonium methylide) organic-chemistry.org |

| Substrate | Alkenes wikipedia.org | α,β-Unsaturated carbonyls (enones) organic-chemistry.org |

| Mechanism | Concerted cheletropic reaction wikipedia.org | 1,4-conjugate addition followed by ring closure organic-chemistry.org |

| Stereochemistry | Stereospecific (retention of alkene geometry) wikipedia.org | Favors trans substitution in the product wikipedia.org |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. rsc.org These methods can be used to directly attach a cyclopropyl group to a heterocyclic ring, typically by coupling a cyclopropyl-organometallic reagent with a halo-substituted heterocycle. nih.gov The Suzuki-Miyaura cross-coupling, for example, has been optimized for the synthesis of cyclopropylthiophenes from bromothiophenes and potassium cyclopropyltrifluoroborate (B8364958) using a palladium(II) acetate (B1210297)/SPhos catalyst system. nih.gov Similarly, cyclopropyl Grignard reagents (cyclopropylmagnesium bromide) can be effectively coupled with aryl and heteroaryl bromides in the presence of a palladium catalyst. organic-chemistry.orgacs.org These reactions often exhibit high yields and tolerate a range of functional groups. organic-chemistry.org

Annulation reactions construct a new ring onto an existing molecular framework. Radical and electrophilic annulation processes offer versatile pathways to complex heterocycles. nih.gov For instance, a two-component annulation strategy mediated by photoredox catalysis can provide access to diverse saturated heterocycles. nih.govfigshare.com This method involves the generation of a radical that adds to an alkene, followed by an oxidative step and ring closure. nih.gov Another example is the iodine-mediated annulation of N-cyclopropyl enamines, which undergoes iodination and cyclopropyl ring-opening to form 1,4-dihydropyridine (B1200194) derivatives under mild, metal-free conditions. acs.org Such processes demonstrate how a cyclopropyl group can act as a reactive handle to participate in ring-forming cascades.

Direct Synthetic Routes to 4-Cyclopropyl-1,2,5-oxadiazol-3-amine and its Analogs

The direct synthesis of the 1,2,5-oxadiazole ring system is a well-established area of heterocyclic chemistry. The most common and widely used route to monocyclic 1,2,5-oxadiazoles is the dehydration of 1,2-dione dioximes (glyoximes). thieme-connect.de This transformation can be achieved using various dehydrating agents, including acetic anhydride, sulfuric acid, or thionyl chloride. thieme-connect.de

A specific synthetic route has been reported for a close analog, 4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid, which can serve as a direct precursor to the target amine. researchgate.netresearchgate.net The synthesis of this carboxylic acid has been achieved using continuous flow chemistry. researchgate.net While the specific precursors for this continuous synthesis are detailed within specialized literature, the general approach to forming the substituted oxadiazole ring likely involves the cyclization of a suitably substituted precursor, such as a cyclopropyl-containing dioxime.

Once the 4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid is obtained, it can be converted to the corresponding 3-amino derivative, this compound, through standard functional group transformations such as the Curtius or Hofmann rearrangement of a carboxylic acid derivative (e.g., an acyl azide (B81097) or amide, respectively).

Another general strategy for accessing substituted 1,2,5-oxadiazoles involves the deoxygenation of the corresponding 1,2,5-oxadiazole 2-oxides (furoxans). thieme-connect.de Furthermore, nucleophilic substitution on a 1,2,5-oxadiazole ring bearing a good leaving group (like a halide or nitro group) at the 3-position with ammonia (B1221849) or an equivalent aminating agent would provide a direct route to the 3-amino functionality. thieme-connect.de

Synthesis of 4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic Acid as a Precursor

A primary and crucial step in the synthesis of this compound is the preparation of its corresponding carboxylic acid precursor, 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid. This intermediate provides a versatile handle for the subsequent introduction of the amine group. Research has demonstrated the feasibility of a continuous synthesis approach for this precursor, which can offer advantages in terms of scalability, safety, and efficiency compared to batch processes. researchgate.netresearchgate.net

The synthesis of the 1,2,5-oxadiazole ring itself can be achieved through several established methods, with the dehydration of α-dioximes being a common approach. organic-chemistry.org While the specific details for the cyclopropyl variant are proprietary or embedded within broader studies, the general principle involves the construction of a suitable dioxime followed by cyclization.

Table 1: Key Aspects of Precursor Synthesis

| Aspect | Description | References |

| Precursor Identity | 4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic Acid | researchgate.netresearchgate.net |

| Synthesis Approach | Continuous flow synthesis has been explored for this precursor, highlighting a modern and efficient manufacturing process. | researchgate.net |

| General Ring Formation | The 1,2,5-oxadiazole ring is typically formed via dehydration of α-dioximes. | organic-chemistry.org |

Amination Strategies for the Oxadiazole Ring System

Direct amination of an unsubstituted or halo-substituted 4-cyclopropyl-1,2,5-oxadiazole presents a potential route to the target molecule. However, the reactivity of the 1,2,5-oxadiazole ring towards nucleophilic substitution can be influenced by the electronic nature of the substituents. General strategies for the amination of heterocyclic rings often involve nucleophilic aromatic substitution (SNAr) reactions. For oxadiazoles, this typically requires an activating group, such as a halogen, to facilitate the displacement by an amine source.

While direct amination of the specific target's parent ring is not extensively detailed in publicly available literature, related amination strategies on other oxadiazole isomers, such as 1,2,4-oxadiazoles, have been reported. These often involve the reaction of a suitable precursor with hydroxylamine (B1172632) followed by further transformations. nih.gov

Modular Approaches to Cyclopropane-Fused N-Heterocycles

Modular approaches, which allow for the assembly of complex molecules from readily available building blocks, are a cornerstone of modern synthetic chemistry. While not directly reporting the synthesis of this compound, research into the modular synthesis of cyclopropane-fused N-heterocycles provides valuable insights into the construction of the cyclopropyl moiety adjacent to a heterocyclic core. nih.govresearchgate.netnih.gov

These methods often utilize diazo compounds and intramolecular cyclopropanation reactions to form the strained three-membered ring. nih.govresearchgate.net Such strategies highlight the potential for creating a diverse range of cyclopropyl-containing heterocycles, which could be adapted for the synthesis of the target molecule or its analogues. nih.govresearchgate.netnih.gov

Functional Group Interconversions on Pre-formed Oxadiazoles or Cyclopropyl Intermediates

A more common and generally more feasible approach to the synthesis of this compound involves the functional group interconversion of a pre-formed 4-cyclopropyl-1,2,5-oxadiazole derivative, most notably the carboxylic acid precursor.

Transformations of Carboxylic Acid Derivatives to Amines

The conversion of a carboxylic acid to an amine is a fundamental transformation in organic synthesis. Several well-established methods can be employed to achieve this, with the Curtius, Hofmann, and Schmidt rearrangements being the most prominent. These reactions typically proceed through an acyl azide or a related intermediate, which then rearranges to an isocyanate that can be hydrolyzed to the amine.

Table 2: Common Carboxylic Acid to Amine Transformations

| Transformation | Key Reagent(s) | Intermediate |

| Curtius Rearrangement | Diphenylphosphoryl azide (DPPA) or Sodium azide | Acyl azide, Isocyanate |

| Hofmann Rearrangement | Bromine or N-bromosuccinimide in the presence of a base | N-bromoamide, Isocyanate |

| Schmidt Reaction | Hydrazoic acid (HN3) in the presence of a strong acid | Acyl azide, Isocyanate |

Nucleophilic Substitution Reactions for Amine Introduction

As mentioned previously, nucleophilic substitution reactions can be a viable strategy for introducing an amine group onto the oxadiazole ring. This would typically involve the synthesis of a 3-halo-4-cyclopropyl-1,2,5-oxadiazole intermediate. The halogen atom, acting as a leaving group, could then be displaced by an ammonia equivalent or a protected amine. The success of this approach is contingent on the ability to selectively halogenate the C3 position of the oxadiazole ring and the subsequent reactivity of the halo-derivative towards nucleophilic attack. The electronic properties of the 1,2,5-oxadiazole ring generally make it susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups.

Mechanistic Investigations of Key Synthetic Steps

The formation of the cyclopropyl group, if introduced via an intramolecular cyclopropanation of a diazo compound, is believed to proceed through a carbene or carbenoid intermediate. utdallas.edu The mechanism can be either concerted, where the new carbon-carbon bonds are formed simultaneously, or stepwise, involving a diradical or zwitterionic intermediate. nih.gov The stereochemical outcome of the cyclopropanation is often indicative of the operative mechanism. researchgate.netresearchgate.netdiva-portal.org

The conversion of the carboxylic acid to the amine via a Curtius-type rearrangement involves a concerted migration of the alkyl group (in this case, the oxadiazole ring) to the electron-deficient nitrogen atom of the acyl nitrene, which is formed from the thermal or photochemical decomposition of the acyl azide. This is followed by the formation of an isocyanate intermediate, which is then solvolyzed to the corresponding amine. The concerted nature of the rearrangement ensures the retention of the stereochemistry of the migrating group.

Understanding Intermediates and Transition States

The conversion of 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid to the corresponding amine via rearrangement reactions involves several key intermediates and transition states that dictate the reaction's progression and outcome.

In the Curtius rearrangement , the carboxylic acid is first converted to an acyl azide (4-cyclopropyl-1,2,5-oxadiazole-3-carbonyl azide). Upon thermal or photochemical induction, this acyl azide rearranges to form an isocyanate intermediate with the loss of nitrogen gas. wikipedia.orgnih.govorganic-chemistry.org The mechanism is widely believed to be a concerted process, where the migration of the cyclopropyl-oxadiazole group to the nitrogen atom occurs simultaneously with the expulsion of the nitrogen molecule. wikipedia.org This avoids the formation of a highly reactive nitrene intermediate. The transition state for this concerted step involves a cyclic arrangement of the migrating group, the carbonyl carbon, and the azide nitrogen atoms. Theoretical studies on the Curtius rearrangement of cyclopropyl and cyclopropenoyl azides suggest that the reaction proceeds through a concerted pathway with a calculated activation energy that is influenced by the electronic properties of the migrating group. nih.gov

The key intermediate in this pathway is the 4-cyclopropyl-1,2,5-oxadiazol-3-yl isocyanate . This electrophilic species is then hydrolyzed to a carbamic acid, which is unstable and spontaneously decarboxylates to yield the final product, this compound. organic-chemistry.org

Alternatively, the Hofmann rearrangement offers another route, starting from the corresponding primary amide, 4-cyclopropyl-1,2,5-oxadiazole-3-carboxamide. This amide is treated with a halogen (such as bromine) and a strong base. wikipedia.org The reaction proceeds through the formation of an N-haloamide intermediate. Subsequent deprotonation by the base leads to an N-haloamide anion. The crucial step is the rearrangement of this anion, where the cyclopropyl-oxadiazole group migrates from the carbonyl carbon to the nitrogen, displacing the halide ion and forming the same isocyanate intermediate as in the Curtius rearrangement. wikipedia.orgyoutube.com The transition state for this rearrangement is thought to involve a bridged anionic structure. youtube.com Similar to the Curtius pathway, the resulting isocyanate is then hydrolyzed to the target amine. wikipedia.org

Role of Catalysts and Reagents in Reaction Selectivity and Yield

The choice of catalysts and reagents is critical in directing the reaction towards the desired product with high selectivity and yield.

For the Curtius rearrangement , the initial formation of the acyl azide from the carboxylic acid can be achieved using various reagents. Diphenylphosphoryl azide (DPPA) is a common reagent for a one-pot conversion of carboxylic acids to the corresponding amines, often in the presence of a base like triethylamine. nih.gov The reaction can also be catalyzed by Lewis acids, such as boron trifluoride or boron trichloride, which can lower the decomposition temperature of the acyl azide and improve the yield of the isocyanate. wikipedia.org The selectivity of the Curtius rearrangement is generally high, with retention of the stereochemistry of the migrating group. nih.gov

In the Hofmann rearrangement , the key reagents are a halogen (typically bromine) and a strong base (like sodium hydroxide). wikipedia.org The base plays a dual role: it facilitates the formation of the N-haloamide and also abstracts a proton to generate the rearranging anion. The selectivity of the Hofmann rearrangement is also typically high. However, the strongly basic conditions can sometimes be a limitation if other sensitive functional groups are present in the molecule. acs.org To circumvent this, milder conditions have been developed using reagents like N-bromosuccinimide (NBS) and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org Hypervalent iodine reagents, such as phenyliodoso acetate, in the presence of a base like potassium hydroxide in methanol, have also been employed for Hofmann-type rearrangements under milder conditions. nih.gov

The yield of these rearrangement reactions can be influenced by several factors, including the stability of the heterocyclic ring to the reaction conditions and the reactivity of the intermediate isocyanate. Trapping the isocyanate with an alcohol, for instance, can lead to the formation of a stable carbamate, which can then be hydrolyzed to the amine in a separate step. wikipedia.org

Below are interactive data tables summarizing the typical reagents and their roles in the synthesis of this compound via the Curtius and Hofmann rearrangements.

Table 1: Reagents and Catalysts in the Curtius Rearrangement Pathway

| Reaction Step | Reagent/Catalyst | Role | Typical Conditions | Expected Yield |

| Carboxylic Acid to Acyl Azide | Diphenylphosphoryl azide (DPPA), Triethylamine (Et3N) | Azide formation | Toluene, heat | Good to Excellent nih.gov |

| Acyl Azide to Isocyanate | Heat or UV light | Rearrangement | Inert solvent (e.g., toluene, benzene) | High |

| Isocyanate to Amine | Water, Acid or Base | Hydrolysis and Decarboxylation | Aqueous workup | Generally high |

| Catalysis (optional) | Boron trifluoride (BF3) | Lewis Acid Catalyst | Lower reaction temperature | Improved yield wikipedia.org |

Table 2: Reagents and Catalysts in the Hofmann Rearrangement Pathway

| Reaction Step | Reagent/Catalyst | Role | Typical Conditions | Expected Yield |

| Amide formation | Thionyl chloride (SOCl2), Ammonia (NH3) | Conversion of carboxylic acid to amide | Two-step process | High |

| Amide to N-haloamide | Bromine (Br2), Sodium Hydroxide (NaOH) | Halogenation and base | Aqueous solution | Intermediate |

| N-haloamide to Isocyanate | Sodium Hydroxide (NaOH) | Base for rearrangement | Aqueous solution, heat | High |

| Isocyanate to Amine | Water | Hydrolysis and Decarboxylation | Aqueous workup | Generally high |

| Milder Conditions | N-Bromosuccinimide (NBS), DBU | Halogenating agent and non-nucleophilic base | Methanol, reflux | Good to Excellent acs.org |

| Milder Conditions | Phenyliodoso acetate [PhI(OAc)2], KOH | Oxidant and base | Methanol | Excellent nih.gov |

Chemical Reactivity and Transformation Studies

Reactivity of the 1,2,5-Oxadiazole Ring System in 4-Cyclopropyl-1,2,5-oxadiazol-3-amine

The 1,2,5-oxadiazole, or furazan (B8792606), ring is a five-membered, planar, heteroaromatic system. chemicalbook.com Its reactivity is fundamentally shaped by the presence of one oxygen and two nitrogen atoms, which render the ring electron-deficient and influence the behavior of its substituents.

Stability of the Oxadiazole Ring under Various Conditions

The 1,2,5-oxadiazole ring is characterized by considerable stability under various conditions. thieme-connect.de Computational studies indicate that among oxadiazole isomers, the 1,2,5-oxadiazole is less stable than the 1,3,4-isomer but is not classified as unstable. scirp.org The ring system is notably resistant to acid attack. thieme-connect.de

Its stability towards bases is influenced by the substitution pattern. While the parent compound and its monosubstituted analogues can undergo ring cleavage in the presence of alkali, 3,4-disubstituted 1,2,5-oxadiazoles, such as the title compound, are generally stable to alkali. thieme-connect.de The ring also exhibits significant thermal stability, with cleavage reactions typically requiring temperatures above 200°C. thieme-connect.de However, the furazan ring is susceptible to breaking, particularly through the reductive cleavage of the inherent O-N bond. mdpi.com

Electrophilic Attack on the Heterocyclic Ring

The 1,2,5-oxadiazole ring demonstrates low reactivity towards electrophiles. thieme-connect.de This resistance is attributed to the electron-deficient nature of the heterocycle, which is a consequence of the high electronegativity of its constituent oxygen and nitrogen atoms. This characteristic makes classical electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts acylation, difficult to achieve on the ring carbons. wikipedia.org

Nucleophilic Substitution Reactions at C3 and C4

Direct nucleophilic substitution on the carbon atoms of the 1,2,5-oxadiazole ring is generally not feasible unless the ring is activated by a suitable leaving group. thieme-connect.de In the case of this compound, the C3 and C4 positions are substituted with an amino group and a cyclopropyl (B3062369) group, respectively, neither of which functions as a leaving group. Therefore, direct nucleophilic displacement at these positions does not occur.

However, when a good leaving group, such as a halogen or a nitro group, is present on the furazan ring, nucleophilic substitution becomes a viable and synthetically useful pathway. thieme-connect.de This reaction proceeds readily due to the electron-withdrawing nature of the ring, which stabilizes the intermediate Meisenheimer complex. This principle is demonstrated in the synthesis of related amino-furazan compounds, where a nitro group is displaced by an amine nucleophile. mdpi.comresearchgate.net

| Substrate | Leaving Group | Nucleophile | Product | Reference |

|---|---|---|---|---|

| 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole | -NO₂ | Ammonia (B1221849) (NH₃) | 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole | mdpi.com |

| Generic halo-1,2,5-oxadiazole 2-oxides | -Cl, -Br | Amines | Amino-1,2,5-oxadiazole 2-oxides | thieme-connect.de |

| Generic nitro-1,2,5-oxadiazole 2-oxides | -NO₂ | Various Nucleophiles | Substituted 1,2,5-oxadiazole 2-oxides | thieme-connect.de |

Ring Cleavage and Rearrangement Mechanisms

The weakest point in the 1,2,5-oxadiazole ring is the O-N bond, which is susceptible to cleavage under various conditions. Thermal or photochemical stimuli can induce ring cleavage at the O1–N2 and C3–C4 bonds, which typically results in the formation of nitrile and nitrile oxide fragments. thieme-connect.de

Reductive cleavage is a common transformation pathway. Treatment with strong reducing agents like lithium aluminum hydride can lead to the complete fragmentation of the ring. thieme-connect.de Catalytic hydrogenation has also been shown to cause reductive N-O bond cleavage in related oxadiazole systems. rjptonline.org

Certain substituted 1,2,5-oxadiazoles can undergo rearrangement reactions. The Boulton–Katritzky rearrangement, for example, has been observed for 3-heteroallyl-substituted 1,2,5-oxadiazoles, which transform into a new five-membered heterocycle through a mechanism involving internal nucleophilic attack. thieme-connect.de

| Condition | Reagent/Method | Outcome | Reference |

|---|---|---|---|

| Reductive | Lithium Aluminum Hydride (LiAlH₄) | Ring fragmentation | thieme-connect.de |

| Thermal | Heating (>200°C) | Cleavage to nitrile and nitrile oxide fragments | thieme-connect.de |

| Photochemical | UV Irradiation | Cleavage to nitrile and nitrile oxide fragments | thieme-connect.de |

Reactivity of the Aminofurazan Moiety (this compound)

The chemical behavior of this compound is significantly influenced by the electronic properties of the furazan ring, which modulates the reactivity of the exocyclic amino group.

Reactions Involving the Exocyclic Amine Group

The exocyclic amine group attached to the 1,2,5-oxadiazole ring exhibits significantly diminished nucleophilicity. researchgate.net This effect is a direct consequence of the potent electron-withdrawing nature of the heterocyclic system. researchgate.net Despite this reduced reactivity, the amino group can participate in several important chemical transformations.

Diazotization: The primary amine can be converted into a diazonium salt. This reaction typically requires treatment with nitrous acid, generated in situ from sodium nitrite and a strong acid, or by using reagents such as nitrosonium tetrafluoroborate (NOBF₄) in an acidic medium. researchgate.netorganic-chemistry.org The resulting (1,2,5-oxadiazolyl)diazonium salts are versatile synthetic intermediates, though they can be unstable, particularly when other electron-withdrawing groups are present on the ring. researchgate.net They can subsequently be used in reactions like azo coupling with electron-rich aromatic compounds. researchgate.net

| Diazotization Reagent | Acid/Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|

| Nitrosonium tetrafluoroborate (NOBF₄) | Trifluoroacetic acid (TFA) | 0–5 °C | Formation of stable 1,2,5-oxadiazolyl diazonium salts | researchgate.net |

| Sodium Nitrite (NaNO₂) | Strong Acid (e.g., HCl, H₂SO₄) | Low temperatures | In situ formation of diazonium salts for subsequent reactions | organic-chemistry.org |

Oxidation: The amino group can be oxidized to a nitro group. This transformation requires powerful oxidizing conditions, such as a mixture of concentrated hydrogen peroxide and a strong acid like sulfuric acid. researchgate.net This reaction is particularly relevant in the field of energetic materials.

Other Reactions: While the reduced nucleophilicity of the amine presents a challenge, other typical amine reactions such as acylation and alkylation may be possible under more forcing conditions or with highly reactive reagents. For instance, the formation of (1,2,5-oxadiazolyl)carboxamide derivatives has been reported as a precursor step for further transformations. researchgate.net

Derivatization Strategies for Enhancing Molecular Complexity

This compound is a valuable building block for creating more complex, nitrogen-rich molecules, particularly in the field of energetic materials nih.govfrontiersin.org. Several strategies are employed to enhance its molecular complexity:

Oxidation of the Amino Group: The amino group can be oxidized to a nitro group (-NO₂) using strong oxidizing agents, such as H₂O₂/H₂SO₄ or N₂O₅ acs.orgnih.gov. This transformation significantly increases the energy content and density of the resulting compound.

Formation of Azo and Azoxy Linkages: Diazotization of the amino group followed by coupling reactions can be used to link two furazan rings together via an azo (-N=N-) or azoxy (-N=N(O)-) bridge. These linkages are crucial in designing high-performance energetic materials that balance energy output with thermal stability acs.orgnih.gov.

Construction of Fused Heterocyclic Systems: As mentioned, diazotization can lead to intramolecular cyclization to form fused triazinones researchgate.net. Additionally, condensation reactions involving both the amino group and an adjacent functional group (if present) can yield fused systems like pyridofurazans nih.govfrontiersin.org. For example, reacting 3-amino-4-cyanofurazan with β-dicarbonyl compounds leads to the formation of a fused pyridine ring nih.gov.

Hybridization with Other Energetic Moieties: The amine can be a starting point to introduce other energetic heterocycles, such as tetrazoles. This is often achieved by converting the amino group to an azide (B81097), which can then undergo cycloaddition reactions to form a tetrazole ring, creating a hybrid furazan-tetrazole energetic compound nih.gov.

Influence of the Cyclopropyl Substituent on Reactivity

Steric and Electronic Effects on Ring System Reactivity

Electronic Effects: The cyclopropane (B1198618) ring possesses unique electronic properties. Its C-C bonds have significant p-orbital character, allowing it to participate in π-conjugation in a manner similar to a vinyl group stackexchange.comwikipedia.org. The cyclopropyl group acts as a π-electron donor, capable of stabilizing adjacent carbocations through hyperconjugation wikipedia.orgwikipedia.org. This electron-donating nature can influence the reactivity of the attached 1,2,5-oxadiazole ring. The oxadiazole ring itself is strongly electron-withdrawing researchgate.netchemicalbook.com. Therefore, the cyclopropyl group can partially counteract this effect by donating electron density into the ring system. This interplay modulates the electrophilicity and nucleophilicity of the different atoms in the heterocycle and can affect the rates and outcomes of substitution reactions on the ring acs.orgnih.gov.

Steric Effects: The cyclopropyl group also introduces steric bulk. While smaller than a tert-butyl group, it can hinder the approach of reagents to the adjacent positions on the oxadiazole ring, namely the amino group at C-3 and the nitrogen atom at N-5 acs.orgresearchgate.net. This steric hindrance can influence the regioselectivity of reactions and may necessitate more forcing conditions for transformations involving the neighboring functional groups acs.org.

| Effect | Description | Impact on Reactivity |

|---|---|---|

| Electronic (Donating) | Acts as a π-electron donor through its Walsh orbitals, capable of conjugation. stackexchange.comwikipedia.org | Partially offsets the electron-withdrawing effect of the oxadiazole ring; can stabilize cationic intermediates. |

| Steric (Hindrance) | Provides bulk adjacent to the C-3 and N-5 positions of the oxadiazole ring. acs.orgresearchgate.net | May hinder the approach of reagents to the amino group and influence reaction rates and selectivity. |

Cyclopropyl Ring Opening Reactions

The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions, providing a pathway to linear, three-carbon synthons scispace.comfiveable.meresearchgate.net. These reactions typically proceed through radical or cationic intermediates.

Radical-Mediated Opening: The addition of a radical species to the cyclopropyl group can induce homolytic cleavage of one of the C-C bonds, leading to a ring-opened radical intermediate beilstein-journals.orgucl.ac.uk. This pathway is often exploited in oxidative radical cyclization reactions where the newly formed radical can react further beilstein-journals.orgnih.gov. The stability of the resulting radical is a key factor, and its formation would be influenced by the attached electron-withdrawing oxadiazole ring.

Acid-Catalyzed Opening: In the presence of strong Brønsted or Lewis acids, the cyclopropane ring can be protonated or coordinated, facilitating a heterolytic C-C bond cleavage to form a carbocation intermediate nih.govnih.govstackexchange.com. The regioselectivity of the opening is dictated by the formation of the most stable carbocation. For this compound, protonation would likely lead to cleavage of the bond distal to the oxadiazole ring to form a secondary carbocation, which could then be trapped by a nucleophile.

The specific conditions required for the ring opening of this compound would depend on the interplay between the inherent strain of the cyclopropyl group and the electronic influence of the substituted oxadiazole ring acs.orgnih.gov.

Interaction with the Oxadiazole Core's Electronic Structure

The electronic character and subsequent reactivity of the 1,2,5-oxadiazole (furazan) ring in this compound are profoundly influenced by the interplay between the inherent properties of the heterocyclic core and the electronic effects of its substituents. The furazan ring itself is a five-membered, planar, aromatic heterocycle, a characteristic that imparts significant thermal stability. researchgate.netdtic.mil However, due to the high electronegativity of its constituent oxygen and nitrogen atoms, the 1,2,5-oxadiazole core is intrinsically electron-deficient. This deficiency dictates its fundamental reactivity and is significantly modulated by the attached amine and cyclopropyl groups.

The nature of the substituents at the C3 and C4 positions is critical in tailoring the electronic landscape of the furazan ring. dtic.mil In this compound, both the amino (-NH₂) group at the C3 position and the cyclopropyl group at the C4 position function as electron-donating groups (EDGs), though they operate through different mechanisms and with varying strengths.

Cyclopropyl Group: The cyclopropyl group also behaves as an electron-donating substituent. This effect stems from the unique bonding in the strained three-membered ring. The carbon-carbon bonds possess significant p-character, allowing them to overlap with and donate electron density to an adjacent π-system, a phenomenon often described as a form of σ-π conjugation.

The cumulative effect of these two electron-donating groups on the electron-withdrawing oxadiazole ring results in a complex electronic distribution. The strong resonance donation from the amino group is expected to have the most significant impact, substantially increasing the electron density on the ring, particularly at the carbon atoms.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The reactivity and electronic transitions of a molecule are largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy and spatial distribution of these orbitals in this compound are dictated by the combination of the substituent and core electronic effects.

The HOMO represents the ability to donate an electron, and its energy level is a key indicator of the molecule's nucleophilicity. irjweb.com The presence of two electron-donating groups, especially the powerful amino group, is expected to raise the energy of the HOMO significantly compared to the unsubstituted furazan. This elevated HOMO energy level suggests an increased propensity to react with electrophiles. Computational studies on similar heterocyclic systems indicate that the HOMO is likely to be distributed across the π-system of the ring and the amino substituent, with significant electron density localized on the nitrogen atom and specific carbons of the ring. ic.ac.uk

Conversely, the LUMO represents the ability to accept an electron and relates to the molecule's electrophilicity. irjweb.com The LUMO is anticipated to be primarily localized on the electron-deficient 1,2,5-oxadiazole ring system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the chemical reactivity of the molecule; a smaller gap generally implies higher reactivity. irjweb.comaimspress.com The electron-donating effects of the substituents, by raising the HOMO energy, are predicted to reduce the HOMO-LUMO gap in this compound, suggesting a more reactive species than a simple, unsubstituted furazan.

The table below summarizes the theoretical electronic contributions and their expected impact on the properties of the molecule.

| Component | Electronic Effect | Influence on Oxadiazole Core | Impact on Frontier Orbitals |

|---|---|---|---|

| 1,2,5-Oxadiazole Ring | Electron-withdrawing (Inductive & Resonance) | Creates an electron-deficient π-system | Lowers the energy of both HOMO and LUMO |

| 3-Amino Group (-NH₂) | Strongly electron-donating (Resonance) | Significantly increases electron density of the ring | Raises HOMO energy; increases HOMO electron density |

| 4-Cyclopropyl Group | Weakly electron-donating (σ-π Conjugation) | Moderately increases electron density of the ring | Slightly raises HOMO energy |

Calculated Electronic Properties of Substituted Furazans

| Property | Unsubstituted Furazan (Reference) | 3,4-Diaminofurazan (Analog) researchgate.net | This compound (Predicted) |

|---|---|---|---|

| Ring Electron Density | Low | High | Moderately High |

| HOMO Energy Level | Low | High | Moderately High |

| LUMO Energy Level | Low | Relatively High | Relatively Low |

| HOMO-LUMO Gap | Large | Small | Relatively Small |

| Reactivity towards Electrophiles | Low | High | Enhanced |

Advanced Spectroscopic and Structural Characterization

Elucidation of Molecular Structure through High-Resolution Techniques

High-resolution spectroscopic methods are indispensable for confirming the molecular structure of 4-Cyclopropyl-1,2,5-oxadiazol-3-amine, offering detailed insights into its atomic-level framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the cyclopropyl (B3062369) and oxadiazole amine moieties.

In the ¹H NMR spectrum, the protons of the cyclopropyl group would appear as a set of complex multiplets in the upfield region, typically between 0.5 and 1.5 ppm. The methine proton (CH) would be expected at a slightly downfield position compared to the methylene (B1212753) protons (CH₂). The amine (NH₂) protons would likely present as a broad singlet, with its chemical shift being concentration and solvent dependent.

The ¹³C NMR spectrum would show distinct signals for the carbons of the cyclopropyl ring at relatively high field. The two carbons of the 1,2,5-oxadiazole ring would be observed at lower field, in the range of 140-160 ppm, reflecting their electron-deficient nature.

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed to unequivocally assign these signals. COSY would reveal the coupling between the methine and methylene protons of the cyclopropyl group, while HSQC would correlate each proton signal to its directly attached carbon atom, confirming the C-H connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclopropyl CH | Multiplet | ~10-20 |

| Cyclopropyl CH₂ | Multiplet | ~5-15 |

| Oxadiazole C-NH₂ | - | ~150-160 |

| Oxadiazole C-Cyclopropyl | - | ~140-150 |

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by the stretching vibrations of the N-H bonds of the primary amine group, typically appearing as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclopropyl group would be observed just below 3000 cm⁻¹. The C=N stretching of the oxadiazole ring would give rise to absorptions in the 1600-1650 cm⁻¹ region. mdpi.com Vibrations associated with the N-O bond of the oxadiazole are expected in the 1300-1450 cm⁻¹ range.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the vibrations of the non-polar bonds of the molecule.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amine (NH₂) | N-H Stretch | 3300-3500 |

| Cyclopropyl (CH, CH₂) | C-H Stretch | 2900-3000 |

| Oxadiazole (C=N) | C=N Stretch | 1600-1650 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

In high-resolution mass spectrometry (HRMS), this compound would show a molecular ion peak ([M+H]⁺) that corresponds to its exact molecular formula, C₅H₈N₃O⁺. mdpi.com

Under electron impact (EI) or other ionization techniques, the molecule would fragment in a predictable manner. Common fragmentation pathways could include the loss of small neutral molecules such as HCN or N₂O from the oxadiazole ring. The cyclopropyl group might also undergo ring-opening and subsequent fragmentation. nih.gov The analysis of these fragment ions provides corroborating evidence for the proposed structure.

Table 3: Predicted Key Mass-to-Charge Ratios (m/z) in the Mass Spectrum of this compound

| Ion | Formula | m/z |

|---|---|---|

| [M+H]⁺ | C₅H₈N₃O⁺ | 126.0667 |

| [M-N₂O]⁺ | C₅H₇N⁺ | 81.0578 |

Solid-State Structural Analysis

The arrangement of molecules in the crystalline state provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. While a crystal structure for the title compound is not publicly available, data from related oxadiazole derivatives can provide expected structural parameters. nih.govdtic.mil

The 1,2,5-oxadiazole ring is expected to be planar. The bond lengths within the ring would be intermediate between single and double bonds, indicating electron delocalization. The exocyclic C-N bond to the amine group and the C-C bond to the cyclopropyl group would have typical single bond lengths. The nitrogen of the amine group is expected to be sp² hybridized, with the amine group being nearly coplanar with the oxadiazole ring to facilitate electronic communication.

In the solid state, the conformation of the cyclopropyl group relative to the oxadiazole ring would be of interest. The molecule would likely adopt a conformation that minimizes steric hindrance. Intermolecular interactions, particularly hydrogen bonding involving the amine group's protons as donors and the oxadiazole nitrogen or oxygen atoms as acceptors, would play a crucial role in the crystal packing. dtic.milresearchgate.net These hydrogen bonds would likely link the molecules into chains or more complex three-dimensional networks.

Theoretical and Computational Chemistry Studies

Electronic Structure Investigations

The electronic structure is fundamental to understanding the chemical behavior of a molecule. Modern computational methods allow for detailed investigations of electron distribution and energy levels, which are key to predicting reactivity and molecular interactions.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice to use DFT to predict the optimized geometry and various ground-state properties of molecules. For a molecule like 4-Cyclopropyl-1,2,5-oxadiazol-3-amine, DFT calculations, often employing a basis set such as B3LYP/6-31+G(2df,p), would be used to determine key geometric parameters like bond lengths and angles in its most stable conformation.

Table 1: Representative DFT-Calculated Ground State Properties for a Related Heterocyclic Compound (Note: This data is for a structurally similar compound, 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole, and is provided for illustrative purposes.)

| Property | Value |

| Bond Length (C-C) | 1.48 Å |

| Bond Length (C-N) | 1.35 Å |

| Bond Length (N-O) | 1.38 Å |

This table is for illustrative purposes to show the type of data generated from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an important parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: The following values are hypothetical and serve to illustrate the typical outputs of an FMO analysis.)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

This table is for illustrative purposes to show the type of data generated from FMO analysis.

Global reactivity descriptors are chemical concepts derived from DFT that help in quantifying the reactivity of a molecule. These include hardness (η), softness (S), and the electrophilicity index (ω). Hardness is a measure of the resistance to a change in electron distribution, with harder molecules being less reactive. Softness is the reciprocal of hardness. The electrophilicity index provides a measure of the energy lowering of a system when it accepts electrons.

Table 3: Hypothetical Global Reactivity Descriptors (Note: The following values are hypothetical and serve to illustrate the typical outputs of global reactivity descriptor calculations.)

| Descriptor | Formula | Value (eV) |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 3.15 |

| Softness (S) | 1 / η | 0.317 |

| Electrophilicity Index (ω) | μ2 / 2η | 2.98 |

This table is for illustrative purposes to show the type of data generated from these calculations.

The distribution of charge within a molecule is crucial for understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. These maps are valuable for identifying the electrophilic and nucleophilic sites. Red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

Molecular Stability and Energetic Profiling

Understanding the stability of a molecule is critical, particularly for energetic materials or pharmaceuticals. Computational methods can provide valuable data on the thermochemical properties of a compound.

Thermochemical properties such as the heat of formation (ΔHf) and enthalpy (H) are important indicators of a molecule's energetic content and stability. These values can be calculated using computational methods, providing a theoretical basis for assessing the energy release potential of a compound. For instance, a higher positive heat of formation often indicates a higher energy content.

Table 4: Illustrative Thermochemical Properties (Note: The following values are hypothetical and serve to illustrate the typical outputs of thermochemical property calculations.)

| Property | Value |

| Heat of Formation (gas) | 250 kJ/mol |

| Enthalpy (298.15 K) | 275 kJ/mol |

This table is for illustrative purposes to show the type of data generated from thermochemical calculations.

Bond Dissociation Energy (BDE) Analysis for Weakest Bonds

Bond dissociation energy (BDE) is a key measure of the strength of a chemical bond, representing the enthalpy change required to homolytically cleave a bond in the gas phase. Computational methods, particularly density functional theory (DFT), are widely used to calculate BDEs and identify the most labile bonds within a molecule, which are often indicative of potential initial steps in thermal decomposition or radical reactions. dtic.milnih.govresearchgate.net

For this compound, the weakest bonds are anticipated to be those involving the strained cyclopropyl (B3062369) ring and the heteroaromatic oxadiazole (furazan) ring. The primary candidates for the lowest BDEs include the C-C bond connecting the cyclopropyl group to the oxadiazole ring, the C-N bond of the amino group, and the N-O bonds within the heterocyclic ring.

Computational analysis using DFT methods, such as B3LYP or M06, with appropriate basis sets (e.g., 6-311+G(d,p)), would be employed to model the radical species formed upon bond cleavage and calculate the resulting BDEs. The results of such analyses are critical for predicting the thermal stability of the compound. researchgate.netnih.gov

Table 1: Predicted Bond Dissociation Energies (BDEs) for Selected Bonds in this compound

| Bond | Description | Predicted BDE (kcal/mol) |

|---|---|---|

| C3-C(cyclopropyl) | Bond between the oxadiazole ring and the cyclopropyl group | 70-85 |

| C4-N(amine) | Bond between the oxadiazole ring and the amino group | 85-100 |

| N1-O2 | Oxadiazole ring bond | 45-60 |

| O2-C3 | Oxadiazole ring bond | 90-105 |

Note: The values presented are estimated based on typical BDEs for similar chemical bonds and functional groups in related heterocyclic and strained-ring systems, as direct computational results for this specific molecule are not available in the cited literature.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation about single bonds. chemistrysteps.comutdallas.edu For this compound, the most significant conformational flexibility involves the rotation of the cyclopropyl group relative to the plane of the oxadiazole ring.

Computational studies on similar systems, such as cyclopropyl methyl ketone and cyclopropylacyl radicals, have shown that the most stable conformations occur when the plane of the adjacent π-system bisects the cyclopropyl ring. rsc.orgacs.orguwlax.edu This minimizes steric hindrance and allows for potential electronic interactions between the cyclopropyl's Walsh orbitals and the π-system of the ring.

A potential energy surface (PES) can be generated by systematically rotating the dihedral angle defined by the oxadiazole ring and a C-H bond on the cyclopropyl group. Calculations would typically reveal two low-energy conformers (s-cis and s-trans or bisected forms) separated by a rotational barrier. The height of this barrier provides information on the rate of interconversion between conformers at a given temperature. For cyclopropylacyl radicals, this barrier has been found to be around 17.5 kJ/mol (approximately 4.2 kcal/mol). rsc.org

Table 2: Calculated Relative Energies for Key Conformations of this compound

| Conformation | Dihedral Angle (Ring-C-C-H) | Relative Energy (kcal/mol) |

|---|---|---|

| Bisected (s-cis) | ~180° | 0.0 (Global Minimum) |

| Eclipsed (Transition State) | ~120° | 4.0 - 5.0 |

| Bisected (s-trans) | ~0° | 0.1 - 0.5 (Local Minimum) |

Note: The energies are hypothetical values based on computational studies of analogous cyclopropyl-substituted systems. The dihedral angle is defined by the plane of the oxadiazole ring and the proximal C-H bond of the cyclopropyl group.

Spectroscopic Property Predictions

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Quantum chemical calculations are a powerful tool for predicting ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the structural elucidation of novel compounds. semanticscholar.orgnih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with DFT functionals like B3LYP or mPW1PW91 and Pople-style basis sets (e.g., 6-311+G(d,p)), is the standard for reliable NMR predictions. conicet.gov.arnih.govmdpi.com

For this compound, calculations would provide theoretical isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C. nih.govresearchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| -NH₂ | 4.0 - 5.0 (broad) | C3 (ring) | 152 - 156 |

| Cyclopropyl-CH | 1.8 - 2.2 | C4 (ring) | 143 - 147 |

| Cyclopropyl-CH₂ | 0.8 - 1.2 | Cyclopropyl-CH | 8 - 12 |

Note: Predicted chemical shifts are estimated based on GIAO/DFT calculations reported for structurally similar aminofurazans and cyclopropyl-substituted heterocycles. mdpi.comresearchgate.netmdpi.comresearchgate.netorganicchemistrydata.org Solvent effects (e.g., in DMSO-d₆ or CDCl₃) can influence these values.

Vibrational Frequency Calculations for IR/Raman Spectra

Theoretical vibrational frequency calculations using DFT methods are essential for interpreting and assigning experimental Infrared (IR) and Raman spectra. dtic.mil By optimizing the molecular geometry and then calculating the second derivatives of the energy, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. researchgate.net

For this compound, the calculated spectrum would show characteristic vibrational modes. These include the symmetric and asymmetric N-H stretching of the amino group, C-H stretching of the cyclopropyl ring, C=N and N-O stretching modes of the oxadiazole ring, and various bending and deformation modes. Experimental IR data for a related aminofurazan shows characteristic NH₂ bands around 3409 and 3328 cm⁻¹. mdpi.com Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Description | Predicted Scaled Frequency (cm⁻¹) |

|---|---|---|

| ν(N-H) asym | Asymmetric N-H stretch of -NH₂ | 3400 - 3450 |

| ν(N-H) sym | Symmetric N-H stretch of -NH₂ | 3300 - 3350 |

| ν(C-H) | C-H stretch of cyclopropyl group | 3000 - 3100 |

| δ(N-H) | N-H scissoring of -NH₂ | 1620 - 1660 |

| ν(C=N) | C=N stretch of oxadiazole ring | 1550 - 1600 |

| ν(Ring) | Oxadiazole ring breathing/stretching | 1400 - 1500 |

Note: Frequencies are based on typical values from DFT calculations on similar amino-heterocyclic compounds.

UV-Vis Absorption Spectra and Electronic Transitions

Time-dependent density functional theory (TD-DFT) is a standard computational method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. nih.govresearchgate.net This approach calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in the experimental spectrum. The calculation also yields the oscillator strength for each transition, which is related to the intensity of the absorption band. nih.gov

For this compound, the electronic transitions are expected to be dominated by π→π* and n→π* transitions associated with the oxadiazole ring and the amino group. The highest occupied molecular orbital (HOMO) would likely have significant contributions from the amino group and the π-system of the ring, while the lowest unoccupied molecular orbital (LUMO) would be a π* orbital of the oxadiazole ring. The TD-DFT calculations would elucidate the specific orbitals involved in the most intense electronic transitions. bohrium.com

Table 5: Predicted Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Predicted λ_max (nm) |

|---|---|---|

| π→π* | HOMO → LUMO | 220 - 260 |

Note: Predicted absorption wavelengths are estimates based on TD-DFT studies of other substituted oxadiazole derivatives. The actual values depend on the specific DFT functional, basis set, and solvent model used in the calculation.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the mapping of entire reaction pathways, including the identification of transition states and intermediates. mdpi.com By calculating the activation energies (the energy difference between reactants and transition states), the feasibility and kinetics of a proposed reaction can be assessed. nih.govrsc.org

The synthesis of this compound likely involves the cyclization of a precursor molecule, such as a cyclopropyl-substituted α-amino amidoxime (B1450833) or a related open-chain compound. DFT calculations can be used to model this key cyclization step. researchgate.netnih.govnih.govnih.gov The process would involve:

Reactant and Product Optimization: Finding the lowest energy structures of the starting materials and the final oxadiazole product.

Transition State Searching: Locating the transition state structure connecting the reactant to the product. Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are used for this purpose.

Frequency Analysis: Performing vibrational frequency calculations to confirm that the reactant and product are energy minima (all real frequencies) and the transition state is a first-order saddle point (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the transition state to ensure it connects the intended reactant and product, thereby confirming the proposed mechanism.

By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. These computational insights can guide synthetic efforts by suggesting optimal reaction conditions or identifying potential side reactions. researchgate.netnih.gov

Transition State Characterization for Elementary Steps

In the context of the synthesis or reactivity of this compound, computational chemistry would be a powerful tool for elucidating reaction mechanisms. The characterization of transition states is a critical component of these studies. This process would involve:

Locating Transition State Geometries: Using quantum chemical methods, researchers would identify the high-energy structures that connect reactants to products in elementary reaction steps. These geometries represent the pinnacle of the energy barrier for a reaction.

Frequency Analysis: A key step in confirming a transition state is performing a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the located transition state correctly connects the desired reactants and products, an IRC calculation is typically performed. This traces the minimum energy path from the transition state downhill to the corresponding energy minima of the reactant and product.

For a compound like this compound, this analysis could be applied to understand its formation from precursors or its subsequent reactions.

Reaction Coordinate Analysis

A reaction coordinate analysis provides a detailed profile of the energy changes that occur as reactants are converted into products. This analysis offers insights into the favorability and kinetics of a chemical process. A typical analysis would involve:

Potential Energy Surface (PES) Scanning: By systematically changing a key geometric parameter (such as a bond length or angle) and calculating the energy at each step, a one-dimensional or multi-dimensional potential energy surface can be constructed. This helps to visualize the energy landscape of the reaction.

Identification of Intermediates and Transition States: The PES scan would reveal energy minima corresponding to stable intermediates and energy maxima corresponding to transition states.

Activation Energy Calculation: The energy difference between the reactants and the transition state provides the activation energy, a crucial parameter for understanding the rate of a reaction.

Such an analysis for this compound would be invaluable for optimizing reaction conditions and understanding its chemical stability and reactivity.

Solvent Effects in Computational Modeling

The solvent in which a reaction is carried out can have a profound impact on its mechanism and kinetics. Computational models are used to simulate these effects. The two main approaches are:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This is a computationally efficient way to account for the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific interactions, such as hydrogen bonding, between the solute and the solvent molecules.

Materials Science and Advanced Applications

Incorporation into High-Energy Materials Design

The quest for advanced energetic materials with superior performance and enhanced safety profiles has led researchers to explore novel molecular architectures. The 1,2,5-oxadiazole (furazan) ring is a well-established and valuable component in the design of such materials due to its inherent properties that contribute to high energy density.

The design of high-energy materials is guided by several key principles aimed at maximizing energy output while maintaining stability. A primary strategy is the incorporation of nitrogen-rich heterocyclic backbones. The furazan (B8792606) ring system is an exemplary "explosophore" due to its high nitrogen content, which upon detonation releases environmentally benign dinitrogen (N₂) gas, contributing significantly to the propulsive force.

The presence of the amino group in 4-Cyclopropyl-1,2,5-oxadiazol-3-amine offers a site for further modification, such as the introduction of nitro groups (-NO₂) to form nitramines, which can significantly enhance the energetic properties and oxygen balance of the molecule. nih.govnih.gov A positive oxygen balance is desirable as it ensures more complete combustion of the carbon backbone, leading to a greater release of energy.

Computational methods, such as those based on density functional theory (DFT), are commonly employed to predict the detonation properties of novel energetic compounds. mdpi.comarxiv.orgnih.govmdpi.comnih.gov These calculations take into account the molecule's density and heat of formation to provide theoretical performance values.

| Compound Name | Abbreviation | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

|---|---|---|---|---|

| 3,3'-Diamino-4,4'-azoxyfurazan | DAAF | 1.89 | 9,110 | 36.9 |

| 3,4-Bis(4-nitrofurazan-3-yl)furoxan | BNFF | 1.94 | 9,400 | 41.5 |

| 4,4'-Dinitro-3,3'-diazenofuroxan | DDF | 2.02 | 10,000 | 44.0 |

| 1,3,5-Trinitro-1,3,5-triazinane (for comparison) | RDX | 1.82 | 8,750 | 34.0 |

| Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (for comparison) | HMX | 1.91 | 9,100 | 39.0 |

Note: The properties listed are for established energetic materials and serve as a benchmark. The actual performance of this compound and its derivatives would require specific synthesis and testing.

Role as a Building Block in Synthetic Chemistry

Beyond its potential in energetic materials, this compound is a versatile building block for the synthesis of more complex chemical structures, particularly in the fields of medicinal chemistry and materials science.

The combination of a heterocyclic ring, a reactive amino group, and a strained cyclopropyl (B3062369) ring makes this compound a valuable scaffold. The amino group can be readily derivatized through acylation, alkylation, and diazotization reactions, allowing for the attachment of various functional groups and the construction of larger, more intricate molecules. nih.gov

The cyclopropyl moiety itself is a source of unique chemical reactivity and stereochemistry. nih.gov Its strained ring system can participate in ring-opening reactions, providing access to different carbon skeletons. The rigid nature of the cyclopropyl group can also be used to control the conformation of larger molecules, which is a critical aspect in the design of pharmacologically active compounds and specialized materials.

The functional groups present in this compound make it a suitable precursor for the synthesis of advanced functional materials. The amino group can be used to link the molecule to other monomers or polymer backbones, introducing the specific properties of the cyclopropyl and furazan moieties into the bulk material. The furazan ring, with its electron-withdrawing nature, can influence the electronic properties of conjugated systems, making it a potential component for organic electronic materials.

Development of Novel Polymer Materials

The synthesis of energetic polymers is a significant area of research, aiming to create materials that combine the mechanical properties of polymers with high-energy performance. nih.gov this compound can be considered a potential monomer for the creation of such polymers.

The bifunctionality of the molecule (the amino group and the potential for reactions involving the cyclopropyl ring or C-H activation on the furazan ring) allows for its incorporation into polymer chains through various polymerization techniques. For instance, the amino group could be used in condensation polymerizations to form polyamides or polyimides.

The incorporation of the furazan ring into the polymer backbone would be expected to increase the thermal stability and energetic density of the resulting material. ccspublishing.org.cn The cyclopropyl groups pendant to the polymer chain could serve as sites for cross-linking or further functionalization, allowing for the tuning of the polymer's mechanical and physical properties. acs.org While specific polymers based on this compound have not been reported, the synthesis of other cyclopropyl-functionalized polymers and energetic polymers containing furazan rings suggests the feasibility and potential of this approach. nih.govacs.org

Monomer for Polymer Synthesis with Enhanced Properties

This compound can be envisioned as a valuable monomer for creating high-performance polymers. The amine functionality provides a reactive site for polymerization reactions, such as polycondensation with diacyl chlorides or dianhydrides, to form polyamides or polyimides, respectively. The resulting polymers would feature the cyclopropyl and oxadiazole moieties as integral parts of their structure.

The primary advantage of using this monomer lies in the potential for developing polymers with superior thermal stability, mechanical strength, and specific optical or electronic properties. Aromatic polyoxadiazoles are a class of heterocyclic polymers known for their excellent thermal and chemical stability researchgate.net. The synthesis of polymers containing oxadiazole linkers has been shown to result in materials that are stable under acidic and basic conditions, as well as being thermally robust rsc.org. By incorporating the this compound monomer, it is hypothesized that these inherent properties of polyoxadiazoles can be further tailored.

Research into analogous polymer systems supports this potential. For instance, the introduction of various functional groups into polymer backbones is a common strategy to enhance their properties mdpi.com. While direct polymerization of this compound is not yet extensively documented in publicly available literature, the principles of polymer chemistry suggest that its use could lead to novel materials with a desirable balance of characteristics.

Table 1: Potential Polymerization Reactions for this compound

| Polymer Type | Co-monomer | Linkage Formed | Potential Polymer Properties |

| Polyamide | Diacyl Chloride | Amide | High thermal stability, good mechanical strength |

| Polyimide | Dianhydride | Imide | Excellent thermal stability, chemical resistance |

This table is illustrative and based on the reactive amine group of the monomer.

Influence of the Oxadiazole and Cyclopropyl Moieties on Polymer Characteristics

The specific structural features of this compound are expected to impart distinct characteristics to the resulting polymers.